molecular formula C10H13N3O5S B117754 [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester CAS No. 144098-18-0

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester

Cat. No. B117754
M. Wt: 287.29 g/mol
InChI Key: MWJMCNQDUONDJU-UHFFFAOYSA-N
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Description

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is a chemical compound with the molecular formula C10H13N3O5S and a molecular weight of 287.29 . It is also known by alternate names such as Methyl N-[3-(N,N-Dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridinyl ring with a dimethylaminocarbonyl group and a sulfonylcarbamic acid methyl ester group attached . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a melting point of 183-185°C . It is slightly soluble in DMSO and methanol . It should be stored in a refrigerator .

Scientific Research Applications

  • Chemical Synthesis and Modification : This compound has been involved in the improvement of synthesis methods for various chemicals. For instance, Wen-jun (2007) detailed an improved synthesis method for a related compound using a similar catalyst structure (Liang Wen-jun, 2007).

  • Role in Drug Synthesis : It's used in the synthesis of investigational drugs, such as those for Alzheimer's disease. Ciszewska et al. (1997) synthesized a related compound for this purpose (G. Ciszewska et al., 1997).

  • Crystal Structure Analysis : The compound is also significant in studying crystal structures to understand chemical reactions. Shi et al. (2010) used crystal structure analysis for gaining insights into an unexpected carbon dioxide insertion reaction (M. Shi, Yu-mei Shen, Jian‐Kang Jiang, 2010).

  • Solvent Role and Phase Transformation : Zhu et al. (2020) investigated the role of solvents in the formation and desolvation of methanol solvate, using a similar compound (Huaxiang Zhu et al., 2020).

  • Antimicrobial Activity : Zareef et al. (2008) explored the synthesis and antimicrobial activity of compounds using related chemical structures (M. Zareef, R. Iqbal, M. Arfan, 2008).

  • Synthesis of Biologically Interesting Compounds : Sa̧czewski et al. (2010) discussed the synthesis of novel aryl(heteroaryl)sulfonyl ureas, indicating the versatility of this compound in creating biologically interesting molecules (F. Sa̧czewski et al., 2010).

  • Metabolite Identification : Dietrich et al. (1995) identified metabolites of a similar compound, demonstrating its role in understanding metabolic pathways (R. Dietrich, R. W. Reiser, B. Stieglitz, 1995).

  • Engineering Polymer Development : Kerres and Ullrich (2001) developed new polymers containing basic side groups like pyridine and dimethylamino groups, showcasing the compound's utility in polymer science (J. Kerres, A. Ullrich, 2001).

properties

IUPAC Name

methyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-13(2)9(14)7-5-4-6-11-8(7)19(16,17)12-10(15)18-3/h4-6H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJMCNQDUONDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhu, B Zhang, D Wu, X Cheng, G Li, J Xu, L Zhou… - Crystals, 2020 - mdpi.com
Nicosulfuron (NS) is a widely used sulfonylurea herbicide because of its high selectivity, broad spectrum of herbicide activity, and excellent performance. In this work, nicosulfuron …
Number of citations: 3 www.mdpi.com

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